molecular formula C8H9N3O2 B13348781 Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Cat. No.: B13348781
M. Wt: 179.18 g/mol
InChI Key: LCGMTSGAOFYSJP-UHFFFAOYSA-N
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Description

Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves cyclization reactions. One common method includes the condensation of appropriate pyrrole derivatives with formamide or formic acid under acidic conditions, followed by esterification to introduce the methyl ester group .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis starting from commercially available pyrrole derivatives. The process includes cyclization, esterification, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets kinases, enzymes that play a crucial role in cell signaling pathways.

    Pathways Involved: By inhibiting kinase activity, it can disrupt cell cycle progression, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain kinases. This makes it a valuable compound in the development of targeted therapies .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-13-8(12)6-5-2-3-9-7(5)11-4-10-6/h4H,2-3H2,1H3,(H,9,10,11)

InChI Key

LCGMTSGAOFYSJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCNC2=NC=N1

Origin of Product

United States

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